1-Cyanocycloheptyl acetate

Description

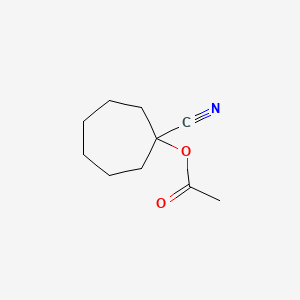

Structure

3D Structure

Properties

IUPAC Name |

(1-cyanocycloheptyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-9(12)13-10(8-11)6-4-2-3-5-7-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDMHDQXVZILGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221365 | |

| Record name | Cycloheptanecarbonitrile, 1-hydroxy-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-45-7 | |

| Record name | Cycloheptanecarbonitrile, 1-hydroxy-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptanecarbonitrile, 1-hydroxy-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetoxycycloheptanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyanocycloheptyl Acetate: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 1-Cyanocycloheptyl acetate, a molecule of interest for researchers and professionals in organic synthesis and drug development. While specific experimental data for this compound is not extensively documented in public literature, this document synthesizes information from analogous structures and foundational chemical principles to offer predictive insights and practical guidance. We will explore its chemical and physical properties, propose a robust synthetic pathway, discuss its potential reactivity, and evaluate its prospective role as a versatile building block in medicinal chemistry.

Core Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a seven-membered carbocyclic ring substituted with both a nitrile (-C≡N) group and an acetate (-OAc) group at the same carbon atom. This unique α-acyloxy nitrile structure suggests potential for diverse chemical transformations.

Table 1: Chemical Identifiers and Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 71172-45-7 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Synonyms | (1-cyanocycloheptyl) acetate, 1-Hydroxycycloheptanecarbonitrile acetate | [1] |

Predicted Physicochemical & Spectroscopic Characteristics

Direct experimental data on properties such as melting point, boiling point, and solubility are scarce. However, based on its structure—a moderately sized, non-polar cycloalkyl ring combined with polar ester and nitrile functionalities—it is predicted to be a liquid or low-melting solid at room temperature, with limited solubility in water but good solubility in common organic solvents like ethers, esters, and chlorinated hydrocarbons.

The structural features of this compound give rise to predictable spectroscopic signatures essential for its characterization:

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a sharp, strong absorption band for the nitrile (C≡N) stretch around 2240 cm⁻¹. A strong band corresponding to the ester carbonyl (C=O) stretch should appear around 1750 cm⁻¹. Additionally, a C-O stretch from the ester group would be visible in the 1200-1250 cm⁻¹ region.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would be characterized by a singlet for the acetate methyl protons (-OCOCH₃) around δ 2.1 ppm. The protons on the cycloheptyl ring would appear as a series of complex multiplets in the upfield region, likely between δ 1.5 and 2.5 ppm. The integration of these signals would correspond to 3H (acetate) and 12H (cycloheptyl ring), respectively.

-

¹³C NMR : Key signals would include the nitrile carbon (-C≡N) around δ 118-120 ppm, the ester carbonyl carbon (-C=O) around δ 170 ppm, and the quaternary carbon attached to both the nitrile and acetate groups around δ 75-85 ppm. The acetate methyl carbon would appear around δ 20-22 ppm, with the cycloheptyl carbons resonating in the δ 25-45 ppm range.[3]

-

-

Mass Spectrometry (MS) : The molecular ion peak [M]⁺ would be observed at m/z = 181. A prominent fragment would likely correspond to the loss of the acetoxy group (CH₃COO·), leading to a peak at m/z = 122. Another characteristic fragment would be the acetyl cation [CH₃CO]⁺ at m/z = 43.

Synthesis and Chemical Reactivity

While a specific, optimized synthesis for this compound is not widely published, a logical and robust pathway can be designed based on established chemical transformations of α-hydroxynitriles (cyanohydrins).

Proposed Synthetic Pathway: Acetylation of 1-Hydroxycycloheptanecarbonitrile

The most direct route involves the esterification of the corresponding cyanohydrin, 1-hydroxycycloheptanecarbonitrile. This precursor can be readily synthesized from cycloheptanone by reaction with a cyanide source. The subsequent acetylation provides a high-yielding and clean conversion.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is hypothetical and should be performed by qualified personnel with appropriate risk assessments.

Step 1: Synthesis of 1-Hydroxycycloheptanecarbonitrile

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve cycloheptanone (1.0 eq) in a suitable solvent like diethyl ether or dichloromethane. Cool the solution to 0-5 °C in an ice bath.

-

Cyanide Addition: Prepare a solution of sodium cyanide (1.1 eq) in water. Add this solution dropwise to a cooled, stirred solution of a weak acid (e.g., acetic acid) to generate HCN in situ. Alternatively, and more safely, use a trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid.

-

Reaction & Work-up: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring by TLC. Upon completion, carefully quench any excess cyanide with an oxidizing agent (e.g., bleach). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can often be used without further purification.

Step 2: Acetylation to this compound

-

Reaction Setup: Dissolve the crude 1-hydroxycycloheptanecarbonitrile (1.0 eq) in a suitable aprotic solvent such as dichloromethane. Add a base, typically pyridine (1.5 eq) or triethylamine, to act as a catalyst and acid scavenger.

-

Acylation: Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of the starting material.

-

Purification: Quench the reaction with water or a dilute acid solution (e.g., 1M HCl) to neutralize the base. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity Profile

The reactivity is dominated by its two functional groups:

-

Ester Hydrolysis: The acetate group is susceptible to hydrolysis under both acidic and basic conditions, yielding 1-hydroxycycloheptanecarbonitrile and acetic acid or its conjugate base.

-

Nitrile Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Stability: The compound is expected to be stable under normal storage conditions.[4] However, like many organic esters, it should be kept away from strong oxidizing agents, as vigorous reactions can occur.[5]

Potential Applications in Research and Drug Discovery

While no specific applications for this compound are currently documented, its structure makes it a promising scaffold for medicinal chemistry and materials science.

A Scaffold for Novel Chemical Entities

The drug discovery process often relies on novel molecular scaffolds to explore new chemical space.[6] this compound offers several strategic advantages:

-

Vectorial Diversity: The nitrile and acetate groups provide orthogonal handles for further chemical modification. The nitrile can be converted into amines, tetrazoles, or carboxylic acids, while the ester can be hydrolyzed to reveal a hydroxyl group for further functionalization.

-

Physicochemical Modulation: The cycloheptyl ring is a lipophilic moiety that can be used to modulate the solubility and membrane permeability of a parent molecule, potentially improving its pharmacokinetic profile.

-

Metabolic Stability: The quaternary carbon center can block metabolic oxidation at that position, a common strategy in drug design to enhance metabolic stability.

Caption: Role of the scaffold in a drug discovery workflow.

Safety and Handling

No specific toxicological data for this compound is available. Therefore, it must be handled with the standard precautions for a new chemical entity.

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Potential Hazards: Based on analogous compounds, it may cause skin and eye irritation.[8] Avoid inhalation of vapors and direct contact with skin and eyes.[9]

-

Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing agents.[4][5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a chemical entity with significant untapped potential. While detailed experimental characterization is lacking in the current literature, its structure allows for reliable prediction of its properties and reactivity. The synthetic route proposed herein is based on well-established, high-yielding reactions, making the compound readily accessible for research purposes. Its true value likely lies in its application as a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry, where the introduction of its unique cycloheptyl scaffold could lead to the discovery of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its synthetic utility.

References

- MolecularInfo. (n.d.). cyanocycloheptyl acetate molecular information - Cas Number Lookup.

- Carl ROTH. (n.d.). Safety Data Sheet: Hexyl acetate.

- NOAA. (n.d.). HEPTYL ACETATE - CAMEO Chemicals.

- ScenTree. (n.d.). Heptyl acetate (CAS N° 112-06-1).

- Lamberts, S. W., & Macleod, R. M. (1983). The mechanism of action of cyproheptadine on prolactin release by cultured anterior pituitary cells. Endocrinology, 113(2), 671-6.

- Sigma-Aldrich. (n.d.). Cas no 1310 58 3.

- AK Scientific, Inc. (n.d.). Cyanomethyl acetate.

- The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

- Patel, K., et al. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology.

- The Good Scents Company. (n.d.). 3-phenyl propyl isobutyrate, 103-58-2.

- Advanced Biotech. (2025, February 14). Safety Data Sheet.

- Google Patents. (n.d.). EP0432504B1 - Process for preparing 1-(aminomethyl)cyclohexane acetic acid.

- BOC Sciences. (n.d.). CAS 67603-58-1 (3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;hexane-1-sulfonate.

- National Center for Biotechnology Information. (n.d.). 1-Cyanocyclopropyl acetate. PubChem.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester.

- Talele, T. T., Khedkar, S. A., & Rigby, A. C. (2010). Successful applications of computer aided drug discovery: moving drugs from concept to the clinic. Current topics in medicinal chemistry, 10(1), 127–141.

- ADAMA. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). CAS 100-58-3.

- Prenant, C., et al. (2025, August 10). Simple production of [1-carbon-11]acetate.

- Sigma-Aldrich. (n.d.). CAS 58-33-3.

- National Center for Biotechnology Information. (n.d.). Cyclopropyl acetate. PubChem.

- The Good Scents Company. (n.d.). cyclopentyl acetate, 933-05-1.

- Kuttenn, F., et al. (1983). [The mechanism of action of cyproterone acetate in the treatment of hirsutism]. Annales d'endocrinologie, 44(6), 387–392.

- Reich, H. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin.

Sources

- 1. molecularinfo.com [molecularinfo.com]

- 2. m.youtube.com [m.youtube.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. carlroth.com [carlroth.com]

- 5. HEPTYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Successful applications of computer aided drug discovery: moving drugs from concept to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. aksci.com [aksci.com]

- 9. adama.com [adama.com]

1-Cyanocycloheptyl acetate CAS number 71172-45-7

An In-Depth Technical Guide to 1-Cyanocycloheptyl Acetate (CAS: 71172-45-7) for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 71172-45-7), a versatile bifunctional molecule incorporating a nitrile and an acetate ester on a cycloheptane scaffold. While specific literature on this compound is sparse, its structure suggests significant potential as a key intermediate in synthetic organic chemistry and drug discovery. This document, intended for researchers, scientists, and drug development professionals, elucidates the compound's chemical identity, proposes a logical synthetic pathway with mechanistic insights, outlines expected analytical characterization, and explores its potential applications as a synthetic building block. All discussions are grounded in established chemical principles to provide a robust and practical resource.

Chemical Identity and Physicochemical Properties

This compound is classified as an α-acetoxy nitrile. The presence of the nitrile group (a precursor to amines, amides, and carboxylic acids) and the acetate group (which can be hydrolyzed to a tertiary alcohol) on the same carbon atom makes it a valuable intermediate for introducing complex functionality.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 71172-45-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][2][4] |

| Molecular Weight | 181.23 g/mol | [5] |

| IUPAC Name | (1-cyanocycloheptyl) acetate | [4] |

| Synonyms | This compound, 1-Hydroxycycloheptanecarbonitrile acetate | [1][5] |

| InChIKey | CDDMHDQXVZILGM-UHFFFAOYSA-N | [1][4] |

| SMILES | CC(=O)OC1(CCCCCC1)C#N |[4] |

Table 2: Physicochemical Properties

| Property | Value | Source / Rationale |

|---|---|---|

| Physical State | Liquid | |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, esters, chlorinated solvents). | Based on its organic structure. |

| Predicted XlogP | 2.0 |[4] |

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

Step 1: Formation of 1-Hydroxycycloheptanecarbonitrile (Cyanohydrin Formation)

The first step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of cycloheptanone. This reaction is typically base-catalyzed to generate the cyanide nucleophile from a source like KCN or NaCN, or it can be performed using trimethylsilyl cyanide (TMSCN) for a milder approach.

-

Causality: The carbonyl carbon of cycloheptanone is electrophilic. The cyanide ion is a potent nucleophile that readily attacks this carbon. The reaction is reversible and is typically driven to the product side by using a slight excess of the cyanide source and maintaining a controlled, slightly acidic pH upon workup to protonate the resulting alkoxide.

Step 2: Acetylation of the Cyanohydrin

The intermediate cyanohydrin, 1-hydroxycycloheptanecarbonitrile, is then acetylated to yield the final product. This is a standard esterification of a tertiary alcohol.

-

Causality: Acetic anhydride or acetyl chloride is used as the acylating agent. A base, such as pyridine or triethylamine, is often employed to scavenge the acidic byproduct (acetic acid or HCl) and to act as a nucleophilic catalyst, thereby accelerating the reaction.

Caption: Proposed two-step synthetic workflow for this compound.

Hypothetical Experimental Protocol

This protocol is a representative example and should be optimized and performed with all appropriate safety precautions.

-

Cyanohydrin Formation:

-

To a stirred solution of cycloheptanone (1.0 eq) in a suitable solvent like dichloromethane or ethanol at 0°C, add a solution of sodium cyanide (1.1 eq) in water.

-

Slowly add a stoichiometric amount of an acid (e.g., sulfuric acid) dropwise while maintaining the temperature below 10°C.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, carefully quench the reaction, perform an extraction with an organic solvent, and wash the organic layer to remove impurities.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which may be used directly in the next step.

-

-

Acetylation:

-

Dissolve the crude 1-hydroxycycloheptanecarbonitrile (1.0 eq) in pyridine or dichloromethane containing triethylamine (1.5 eq) at 0°C.

-

Add acetic anhydride (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 4-12 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water or dilute HCl to neutralize the base.

-

Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

-

Analytical Characterization

Validating the structure of the synthesized product is critical. The following spectroscopic methods would be employed, with expected characteristic signals derived from the compound's functional groups.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Signal / Observation |

|---|---|---|

| ¹H NMR | Acetate Methyl (-CH₃) | Singlet, δ ≈ 2.1 ppm |

| Cycloheptyl Protons (-CH₂-) | Complex multiplet, δ ≈ 1.5-2.2 ppm | |

| ¹³C NMR | Nitrile (-C≡N) | δ ≈ 118-122 ppm |

| Ester Carbonyl (C=O) | δ ≈ 169-171 ppm | |

| Quaternary Carbon (C-O/C-CN) | δ ≈ 75-80 ppm | |

| Acetate Methyl (-CH₃) | δ ≈ 20-22 ppm | |

| Cycloheptyl Carbons (-CH₂-) | Multiple signals, δ ≈ 25-40 ppm | |

| FT-IR | Nitrile (-C≡N stretch) | Weak to medium, sharp absorption at ~2240 cm⁻¹ |

| Ester Carbonyl (C=O stretch) | Strong, sharp absorption at ~1745 cm⁻¹ | |

| C-O Stretch | Strong absorption at ~1240 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 181 (for EI) |

| (EI-MS) | Key Fragments | Loss of acetate (M-59), loss of acetyl (M-43), McLafferty rearrangement products. |

Applications in Synthetic Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic intermediate. The nitrile and ester functionalities can be selectively or sequentially transformed to generate a variety of other structures, making it a valuable building block for creating libraries of compounds in drug discovery programs.

-

Nitrile Group Transformations:

-

Reduction: Can be reduced to a primary amine (1-(aminomethyl)cycloheptyl acetate) using reagents like LiAlH₄ or catalytic hydrogenation. This introduces a key basic nitrogen center.

-

Hydrolysis (Acidic or Basic): Can be hydrolyzed to a carboxylic acid or an amide, providing access to other important functional groups.

-

-

Ester Group Transformations:

-

Hydrolysis: Saponification will reveal the tertiary hydroxyl group of the original cyanohydrin, allowing for further functionalization at that position.

-

-

Combined Reactivity: The molecule can serve as a precursor to α-amino acids with a cycloheptyl moiety, which are of interest in peptide and medicinal chemistry.

Its utility as a building block is suggested by its listing as a related product for more complex molecules, such as 4-(5-oxazolyl)benzoic acid [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] ester.[6] This indicates its role in the synthesis of larger, potentially bioactive compounds.

Caption: Potential synthetic transformations of this compound.

Safety and Handling

No specific toxicological data for this compound is publicly available. As with any research chemical of unknown toxicity, stringent safety protocols must be followed.

-

General Handling: Handle only in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety goggles or a face shield.

-

Chemical Reactivity: The compound contains a nitrile group. Contact with strong acids could potentially lead to the release of hydrogen cyanide gas. All reactions, especially those involving acidic hydrolysis or quenching, must be performed with extreme caution in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1]

Conclusion

This compound is a structurally intriguing molecule that, despite a lack of extensive characterization in the literature, holds considerable promise as a synthetic intermediate. Its bifunctional nature allows for a diverse range of chemical transformations, making it an attractive starting point for the synthesis of novel cycloheptane-containing compounds for materials science and pharmaceutical applications. This guide provides a foundational understanding of its properties, a viable synthetic route, and its potential utility, serving as a catalyst for future research and development involving this versatile chemical building block.

References

-

This compound - CHEMICAL POINT. (n.d.). Retrieved January 18, 2026, from [Link]

-

Frinton Laboratories, Inc. - ChemBuyersGuide.com. (n.d.). Retrieved January 18, 2026, from [Link]

-

This compound (C10H15NO2) - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]

-

cyanocycloheptyl acetate molecular information - Cas Number Lookup. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

A Technical Guide to the Spectral Analysis of 1-Cyanocycloheptyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for 1-cyanocycloheptyl acetate, a molecule of interest in organic synthesis and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and expert interpretation based on foundational spectroscopic principles and data from analogous structures. This approach offers a robust framework for the characterization of this and similar compounds.

Molecular Structure and Overview

This compound (CAS No. 71172-45-7) is a bifunctional organic molecule featuring a cycloheptyl ring substituted with both a nitrile and an acetate group at the C1 position.[1][2] This unique combination of functional groups imparts specific and predictable characteristics to its spectroscopic signature. Understanding these spectral features is paramount for its unambiguous identification, purity assessment, and elucidation of its role in chemical reactions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[3][4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the acetate methyl protons and the methylene protons of the cycloheptyl ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.1 | Singlet | 3H | -OCOCH₃ | The methyl protons of the acetate group are in a relatively deshielded environment due to the adjacent carbonyl group, typically appearing as a sharp singlet. |

| ~1.5 - 1.9 | Multiplet | 12H | Cycloheptyl CH₂ | The twelve protons on the cycloheptyl ring are chemically non-equivalent and will appear as a complex multiplet due to intricate spin-spin coupling. The conformational flexibility of the seven-membered ring contributes to the complexity of this region.[5] |

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12 ppm, centered around 6 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C =O | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield. |

| ~120 | C ≡N | The carbon of the nitrile group typically resonates in this region. |

| ~75 | C 1 (quaternary) | The quaternary carbon attached to both the nitrile and acetate groups is deshielded by these electronegative functionalities. |

| ~30-40 | Cycloheptyl C H₂ | The methylene carbons of the cycloheptyl ring will appear in the aliphatic region, with slight variations in their chemical shifts due to their different positions relative to the substituents. |

| ~21 | -OCOC H₃ | The methyl carbon of the acetate group appears in the upfield region. |

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (20-50 mg is ideal).

-

Instrumentation: A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A sweep width of approximately 220 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~2240 | Nitrile (C≡N) | Stretching | Medium |

| ~1745 | Ester (C=O) | Stretching | Strong |

| ~1240 | Ester (C-O) | Stretching | Strong |

| 2930, 2860 | C-H (sp³) | Stretching | Medium-Strong |

Interpretation:

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity peak around 2240 cm⁻¹ is a clear indicator of the nitrile functional group.[6][7][8]

-

Ester (C=O) Stretch: A strong, sharp absorption band around 1745 cm⁻¹ is characteristic of the carbonyl group in an ester.[6][8][9]

-

Ester (C-O) Stretch: The C-O single bond stretch of the ester will appear as a strong band in the 1300-1000 cm⁻¹ region.[10]

-

C-H (sp³) Stretch: The absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the cycloheptyl ring and the acetate methyl group.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Proposed Fragment | Rationale |

| 181 | [M]⁺ | Molecular ion peak. |

| 138 | [M - CH₃CO]⁺ | Loss of the acetyl group. |

| 122 | [M - OCOCH₃]⁺ | Loss of the acetate group. |

| 94 | [C₇H₁₀]⁺ | Loss of the nitrile and acetate groups, followed by rearrangement of the cycloheptyl ring. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a very common and often base peak for acetate esters. |

Fragmentation Pathway:

Under electron ionization, this compound is expected to undergo fragmentation primarily through the loss of its functional groups. The cleavage of the bond between the cycloheptyl ring and the acetate group, as well as the loss of the nitrile group, will lead to characteristic fragment ions. The acetyl cation at m/z 43 is a particularly diagnostic peak for acetate esters.[11][12][13]

Caption: A simplified predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: A temperature gradient to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the NMR, IR, and MS spectral data for this compound. The interpretations are grounded in established spectroscopic principles and comparisons with analogous compounds. By following the outlined experimental protocols, researchers can acquire and interpret the spectral data for this and similar molecules with a high degree of confidence, ensuring the integrity and accuracy of their scientific endeavors.

References

-

Chemical Point. This compound. [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

-

Frinton Laboratories, Inc. Product Catalog. [Link]

-

chemPUR Feinchemikalien und Forschungsbedarf GmbH. Product Catalog. [Link]

-

Scribd. IR Spectrum Frequency Table. [Link]

-

NASA Technical Reports Server. The fragmentation of some cyanohydrins and O-acylcyanohydrins upon electron impact. [Link]

-

ACS Publications. Vibrational spectra, conformations, and potential functions of cycloheptane and related oxepanes. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Girolami Group Website. Structures and Reactivities of Cycloheptane, Cycloheptene, 1,3-Cycloheptadiene, and Cycloheptatriene on Pt(111). [Link]

-

ResearchGate. the four archetypal forms of cycloheptane and shows that the twist-boat.... [Link]

-

ResearchGate. Study of the composition of nitriles using IR spectroscopy. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

YouTube. Interpreting NMR Example 1 | Organic Chemistry. [Link]

-

YouTube. NMR and Cyclic Molecules. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

NIST WebBook. Cycloheptane. [Link]

-

Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

PubMed Central. Fragmentation mass spectra dataset of linear cyanopeptides - microginins. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

PubChemLite. This compound (C10H15NO2). [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS Home. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

re3data.org. Spectral Database for Organic Compounds. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Michigan State University Department of Chemistry. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

-

PubMed Central. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. [Link]

-

National Institute of Standards and Technology. Atomic Spectra Database. [Link]

-

National Institute of Standards and Technology. Atomic Spectroscopy Databases. [Link]

-

National Institute of Standards and Technology. NIST: Atomic Spectra Database Lines Form. [Link]

-

NIST WebBook. Chlorocycloheptane. [Link]

-

NIST WebBook. Acetic acid, heptyl ester. [Link]

Sources

- 1. chemicalpoint.eu [chemicalpoint.eu]

- 2. This compound | 71172-45-7 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. azooptics.com [azooptics.com]

- 5. m.youtube.com [m.youtube.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. orgchemboulder.com [orgchemboulder.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Cyanocycloheptyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Stance on Cyanohydrin Acetate Safety

1-Cyanocycloheptyl acetate, a key intermediate in various synthetic pathways, presents a unique set of handling challenges due to its latent cyanide moiety. This guide, intended for laboratory personnel and process chemists, moves beyond generic safety data sheets to provide a deeper, scientifically-grounded understanding of the risks associated with this compound and the rationale behind the recommended safety protocols. Our core philosophy is that true laboratory safety is not merely about following rules, but about understanding the chemical principles that underpin them. By fostering this understanding, we empower researchers to make informed decisions and cultivate a proactive safety culture.

Hazard Analysis: The Dual-Threat Nature of this compound

The primary hazard of this compound stems from its identity as a cyanohydrin ester. This structure presents a dual-threat scenario: the inherent toxicity of the cyanide group and the potential for its release as highly toxic hydrogen cyanide (HCN) gas.

1.1. The Latent Cyanide Threat: Hydrolysis and Decomposition

The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or even water, particularly at elevated temperatures.[1][2][3] This decomposition pathway is the most significant risk associated with the compound, as it liberates hydrogen cyanide, a potent inhibitor of cellular respiration.[2]

-

Mechanism of HCN Release: The hydrolysis of this compound proceeds in a two-step manner. First, the ester is cleaved to form cycloheptanone cyanohydrin. This intermediate is often unstable and can readily decompose to cycloheptanone and hydrogen cyanide.

The principal hazards of acetone cyanohydrin, a related compound, arise from its ready decomposition on contact with water, which releases highly toxic hydrogen cyanide.[3] This highlights the critical importance of stringent moisture control when handling this compound.

1.2. Toxicological Profile: Understanding the Cyanide Risk

-

Symptoms of Exposure: Initial symptoms of mild exposure to cyanohydrins can include headache, dizziness, nausea, and vomiting.[4][5] More severe exposures can lead to convulsions, loss of consciousness, and death.[2][4][6]

It is crucial to recognize that a significant portion of the population cannot detect the characteristic bitter almond odor of hydrogen cyanide, making olfactory detection an unreliable safety measure.[2]

Risk Mitigation Strategies: A Multi-Layered Approach

A robust safety protocol for handling this compound is built on a foundation of engineering controls, administrative procedures, and personal protective equipment (PPE).

2.1. Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood.[1][2][7] This is non-negotiable and serves to contain any potential release of HCN gas.

2.2. Administrative Controls: Safe Work Practices

-

Never Work Alone: A buddy system is mandatory when working with cyanides.[1][2][7] The second person must be aware of the hazards and emergency procedures.

-

Designated Work Area: Establish a clearly marked designated area for all work with this compound.[1]

-

Minimize Quantities: Only handle the minimum amount of material necessary for the experiment.

-

Avoid Incompatible Materials: Keep acids, bases, and strong oxidizing agents away from the designated work area.[2][7]

2.3. Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is essential to prevent dermal and respiratory exposure.

| PPE Component | Specification | Rationale |

| Gloves | Double-gloving with nitrile gloves is recommended.[1][2] | Provides an extra layer of protection against accidental skin contact. |

| Eye Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and potential aerosol formation. |

| Lab Coat | A flame-resistant lab coat. | Protects against splashes and contamination of personal clothing. |

| Footwear | Closed-toe shoes.[2] | Prevents exposure from spills. |

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to minimize risk during common laboratory manipulations of this compound.

3.1. Weighing and Transferring

Caption: Workflow for weighing this compound.

Rationale: This enclosed transfer method prevents the release of vapors and minimizes the risk of inhalation exposure.[2]

3.2. Spill Management

In the event of a spill, immediate and appropriate action is critical.

Caption: Decision tree for spill response.

Key Considerations:

-

NEVER use water to clean up a cyanide spill , as it can accelerate the formation of HCN gas.[7]

-

For decontamination, a freshly prepared 10% bleach solution can be used, followed by a rinse with a pH 10 buffer solution.[1]

Waste Disposal: A Cradle-to-Grave Responsibility

All waste contaminated with this compound, including empty containers, gloves, and absorbent materials, must be treated as hazardous waste.

-

Segregation: Cyanide-containing waste must be segregated from all other waste streams, especially acidic waste.[7][8]

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Cyanide".

-

Disposal: Follow all institutional and local regulations for the disposal of acutely toxic (P-listed) waste.[7]

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure, immediate and decisive action can be life-saving.

5.1. Routes of Exposure and First Aid

| Route of Exposure | First Aid Measures |

| Inhalation | Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. DO NOT use mouth-to-mouth resuscitation. [9] Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention. |

| Ingestion | DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

5.2. Antidote Availability

Laboratories working with cyanide-containing compounds should have a cyanide antidote kit readily available, and personnel should be trained in its use. Consult with your institution's environmental health and safety department for specific requirements.

References

- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018-06-20).

- Cyanides | Division of Research Safety - University of Illinois. (2014-03-24).

- Cyanides SOP - Wayne State University's research.

- SOP-Cyanide-Salt - Laboratory Safety Standard Operating Procedure (SOP). (2018-07-16).

- Cyanides and nitriles, use and disposal.

- Acetone Cyanohydrin Acute Exposure Guideline Levels - NCBI - NIH.

- Acetone cyanohydrin - Wikipedia.

- ACETONE CYANOHYDRIN (CAS Reg. No. 75-86-5) PROPOSED ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) - Regulations.gov.

- ICSC 0611 - ACETONE CYANOHYDRIN.

Sources

- 1. lsuhsc.edu [lsuhsc.edu]

- 2. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 3. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]

- 4. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. ICSC 0611 - ACETONE CYANOHYDRIN [chemicalsafety.ilo.org]

- 7. research.wayne.edu [research.wayne.edu]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. documents.manchester.ac.uk [documents.manchester.ac.uk]

Synthesis of 1-Cyanocycloheptyl acetate from cycloheptanone

An In-depth Technical Guide to the Synthesis of 1-Cyanocycloheptyl Acetate from Cycloheptanone

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis proceeds via a two-step sequence starting from the readily available cycloheptanone. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Strategic Overview and Rationale

The synthesis of this compound from cycloheptanone is a robust two-step process. The core strategy involves the initial formation of a cyanohydrin, followed by the acetylation of the tertiary hydroxyl group. This approach is favored for its efficiency and the accessibility of the starting materials. The cyanohydrin formation establishes the key carbon-carbon bond, introducing the nitrile functionality, while the subsequent acetylation yields the final acetate ester.[1][2]

Causality of the Synthetic Route: The choice of a two-step sequence is deliberate. A one-pot reaction, while seemingly more efficient, can be complicated by competing reactions and purification challenges. By isolating the intermediate cyanohydrin, we ensure a cleaner conversion in the subsequent acetylation step. This stepwise approach provides better control over the reaction conditions and ultimately leads to a higher purity of the final product.

Reaction Mechanism

The overall transformation is best understood by examining the mechanism of each individual step.

Step 1: Nucleophilic Addition - Formation of 1-Hydroxycycloheptanecarbonitrile

This reaction is a classic example of nucleophilic addition to a carbonyl group.[3] The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of cycloheptanone.[1] This process is typically base-catalyzed to ensure a sufficient concentration of the cyanide anion.[2] The resulting tetrahedral alkoxide intermediate is then protonated to yield the cyanohydrin.[2] The reaction is reversible, and for unhindered ketones like cycloheptanone, the equilibrium generally favors the formation of the cyanohydrin product.[3][4]

Caption: Mechanism of O-Acetylation.

Experimental Protocol

CRITICAL SAFETY NOTICE: This procedure involves the use of sodium cyanide, which is highly toxic and can release fatal hydrogen cyanide gas if acidified. All manipulations involving sodium cyanide must be performed in a certified chemical fume hood by trained personnel. [5][6]An emergency cyanide exposure kit should be readily available. Never work alone when handling cyanides. [7][8]

Part A: Synthesis of 1-Hydroxycycloheptanecarbonitrile

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Cycloheptanone | 112.17 | 10.0 g | 0.089 |

| Sodium Cyanide | 49.01 | 4.8 g | 0.098 |

| Acetic Acid | 60.05 | 5.4 g | 0.090 |

| Water | 18.02 | 20 mL | - |

| Diethyl Ether | 74.12 | ~150 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add sodium cyanide (4.8 g) and water (20 mL). Stir the mixture until the sodium cyanide is fully dissolved.

-

Add cycloheptanone (10.0 g) to the cyanide solution. Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add glacial acetic acid (5.4 g) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The in-situ generation of HCN requires careful temperature control to prevent excessive gas evolution.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours, followed by stirring at room temperature for 1 hour.

-

Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 1-hydroxycycloheptanecarbonitrile, is obtained as a pale yellow oil. This crude product is often of sufficient purity for the next step.

Part B: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Hydroxycycloheptanecarbonitrile (crude) | 139.19 | ~12.4 g (from Part A) | ~0.089 |

| Acetic Anhydride | 102.09 | 13.6 g | 0.133 |

| Pyridine | 79.10 | 10.6 g | 0.134 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

Dissolve the crude 1-hydroxycycloheptanecarbonitrile (~12.4 g) in dry dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add pyridine (10.6 g) to the solution, followed by the slow addition of acetic anhydride (13.6 g). The addition may be exothermic; an ice bath can be used to maintain the temperature at around 20-25 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold 1 M HCl to neutralize the pyridine.

-

Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

Overall Workflow

Caption: Overall experimental workflow for the synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Absence of the hydroxyl proton signal from the cyanohydrin intermediate. Appearance of a singlet corresponding to the acetyl methyl protons (typically around δ 2.1 ppm). Multiplets corresponding to the cycloheptyl ring protons. |

| ¹³C NMR | Appearance of a carbonyl carbon signal for the acetate group (typically around δ 170 ppm) and a methyl carbon signal (around δ 21 ppm). Signal for the quaternary carbon bearing the nitrile and acetate groups. Signals for the cycloheptyl ring carbons. |

| IR Spectroscopy | Strong absorption band for the nitrile (C≡N) stretch (around 2230-2250 cm⁻¹). Strong absorption band for the ester carbonyl (C=O) stretch (around 1740-1750 cm⁻¹). Absence of the broad O-H stretch from the cyanohydrin intermediate. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₀H₁₅NO₂ (181.23 g/mol ). |

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through in-process checks and final product characterization.

-

TLC Monitoring: Regular monitoring of the acetylation step (Part B) allows for the confirmation of the consumption of the starting cyanohydrin and the formation of a new, less polar product.

-

Spectroscopic Confirmation: The combination of NMR and IR spectroscopy provides a robust method for confirming the structure of the final product. The disappearance of the hydroxyl group signal and the appearance of the characteristic acetate signals serve as definitive proof of a successful reaction.

-

Purification: The final purification step, either by distillation or chromatography, ensures the removal of any unreacted starting materials or byproducts, leading to a product of high purity suitable for further applications.

References

-

Belokon, Y., Gutnov, A., et al. (2002). Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes. Chemical Communications. [Link]

- Nowak, R. M. (1963). A new synthesis of vinyl acetate. Journal of Organic Chemistry, 28(5), 1182–1187.

-

Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts. Retrieved from [Link]

-

Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

- Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934.

-

University of Houston. (n.d.). Standard Operating Procedure for Cyanide Salts. Retrieved from [Link]

-

LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]

- Cox, R. H., & O'Neal, M. J. (1951). The Preparation of Acetone Cyanohydrin. Organic Syntheses, 31, 1.

- Zhang, T., Li, M.-J., & Zhang, Z.-H. (2005). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2005(10), 652-653.

- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

-

OpenStax. (2023). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyano-1-hydroxycyclohexane. Retrieved from [Link]

Sources

- 1. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 2. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 4. byjus.com [byjus.com]

- 5. Purification and characterization of acetone cyanohydrin lyase from Linum usitatissimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Cyanocycloheptyl Acetate: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1-Cyanocycloheptyl acetate, a specialty chemical intermediate. While the specific historical record of its discovery is not extensively documented, its synthesis and properties can be understood through the well-established chemistry of cyanohydrins and their derivatives. This document details the probable synthetic routes, reaction mechanisms, and key chemical and physical properties of this compound. Furthermore, it explores its potential applications, particularly as a building block in the synthesis of more complex molecules relevant to the pharmaceutical industry. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of cyanohydrin chemistry. The formation of cyanohydrins, by the addition of hydrocyanic acid to carbonyl compounds, has been a fundamental reaction in organic synthesis for over a century. The subsequent acylation of these cyanohydrins to form stable acetate esters provided chemists with versatile intermediates for a wide range of transformations.

While there is no definitive record of the first synthesis of this compound, it is reasonable to surmise that its preparation was an extension of established methodologies applied to cycloheptanone. Its existence as a commercially available, albeit not widely studied, chemical intermediate suggests its utility in specific synthetic pathways, likely as a precursor to molecules with larger and more complex architectures. The presence of the "cyanocycloheptyl" moiety in several patented pharmaceutical compounds points towards its potential role in drug discovery and development.[1][2][3][4][5]

Physicochemical Properties

This compound is a liquid at room temperature with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . Key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 71172-45-7 | Chemical Point[6] |

| Molecular Formula | C₁₀H₁₅NO₂ | Chemical Point[6] |

| Molecular Weight | 181.23 g/mol | --- |

| Appearance | Liquid | --- |

| Purity | Typically ≥98% | --- |

| Storage | 2-8°C | --- |

Synthesis of this compound

The synthesis of this compound is most logically achieved through a two-step process starting from cycloheptanone. The first step involves the formation of the corresponding cyanohydrin, followed by acetylation.

Reaction Mechanism

The synthesis proceeds via the nucleophilic addition of a cyanide ion to the carbonyl carbon of cycloheptanone, forming a tetrahedral intermediate which is then protonated to yield the cyanohydrin. The cyanohydrin is subsequently acetylated, typically using acetic anhydride or acetyl chloride, to produce the final product.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for cyanohydrin acetate synthesis.

Materials:

-

Cycloheptanone

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Acetic Acid

-

Acetic Anhydride

-

Diethyl Ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Cyanohydrin Formation:

-

In a well-ventilated fume hood, a solution of sodium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and cooled in an ice bath.

-

A solution of cycloheptanone (1.0 equivalent) in a suitable solvent (e.g., diethyl ether) is added dropwise to the cyanide solution with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine.

-

-

Acetylation:

-

The dried (over anhydrous MgSO₄) ethereal solution of the crude cyanohydrin is placed in a clean, dry round-bottom flask.

-

Acetic anhydride (1.2 equivalents) is added, and the mixture is stirred at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then carefully washed with saturated aqueous sodium bicarbonate solution to neutralize any excess acetic acid and anhydride, followed by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by vacuum distillation to obtain the final product of high purity.

-

Analytical Characterization (Predicted)

As there is a lack of published, peer-reviewed spectral data for this compound, the following characterization is based on predictions from established spectroscopic principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the acetate methyl group and the cycloheptyl ring protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.1 | Singlet | 3H | -O-C(=O)-CH₃ |

| ~ 1.5 - 2.0 | Multiplet | 12H | Cycloheptyl ring protons (-CH₂-) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be distinguished by the quaternary carbon of the cyano and acetate-bearing carbon, the carbonyl carbon of the acetate, the nitrile carbon, and the carbons of the cycloheptyl ring.

| Chemical Shift (ppm) | Assignment |

| ~ 170 | Carbonyl carbon (-C=O) |

| ~ 120 | Nitrile carbon (-C≡N) |

| ~ 75 | Quaternary carbon (-C(CN)OAc) |

| ~ 30 - 40 | Cycloheptyl ring carbons (-CH₂-) |

| ~ 20 | Acetate methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile and the ester functional groups.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2240 | Sharp, Medium | C≡N stretch |

| ~ 1745 | Strong | C=O stretch (ester) |

| ~ 1230 | Strong | C-O stretch (ester) |

| ~ 2850 - 2950 | Medium-Strong | C-H stretch (aliphatic) |

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 181. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, m/z 43) or acetic acid (CH₃COOH, m/z 60), and fragmentation of the cycloheptyl ring.[9]

Applications in Drug Development and Organic Synthesis

While specific, documented applications of this compound are scarce, the "cyanocycloheptyl" structural motif has appeared in several patents for pharmaceutically active compounds. This suggests that this compound or its derivatives serve as valuable intermediates in the synthesis of these molecules.

For instance, benzamide derivatives containing a 1-cyanocycloheptyl group have been investigated as inhibitors of the P2X7 receptor, which is implicated in inflammatory diseases.[4] The synthesis of such compounds could potentially involve intermediates derived from this compound.

Furthermore, cyanohydrin acetates are versatile precursors in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The acetate group can be hydrolyzed to reveal the hydroxyl group of the original cyanohydrin. This array of possible transformations makes this compound a potentially useful starting material for the synthesis of a variety of substituted cycloheptane derivatives.

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound, while not a widely publicized compound, represents a valuable chemical intermediate with plausible applications in synthetic and medicinal chemistry. Its synthesis is straightforward, relying on well-understood and scalable chemical reactions. The presence of two versatile functional groups, a nitrile and an acetate, on a seven-membered carbocyclic ring, provides a platform for the generation of a diverse range of more complex molecules. For researchers and professionals in drug discovery and development, understanding the synthesis and reactivity of such building blocks is crucial for the design and execution of novel synthetic strategies.

References

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Retrieved from [Link]

- Galderma Research & Development. (2018).

- Perrigo Israel Pharmaceuticals Ltd. (2007). Pharmaceutical composition and method for transdermal drug delivery. US20050042268A1.

- Marius Pharmaceuticals LLC. (2017).

- Abbott Laboratories. (2008). Benzamide inhibitors of the P2X7 receptor. US7407956B2.

-

Chemical Point. (n.d.). This compound. Chemical Point. Retrieved from [Link]

-

Chemguide. (n.d.). MASS SPECTRA - FRAGMENTATION PATTERNS. Chemguide. Retrieved from [Link]

- Almirall, S.A. (2022).

Sources

- 1. US20060057075A1 - Pharmaceutical and cosmeceutical wash-off mousse shampoo compositions, processes for preparing the same and uses thereof - Google Patents [patents.google.com]

- 2. US20050042268A1 - Pharmaceutical composition and method for transdermal drug delivery - Google Patents [patents.google.com]

- 3. US20180021349A1 - Emulsion formulations - Google Patents [patents.google.com]

- 4. US7407956B2 - Benzamide inhibitors of the P2X7 receptor - Google Patents [patents.google.com]

- 5. WO2022189636A1 - Anti-inflammatory carboxamide derivatives - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. fiveable.me [fiveable.me]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

Unlocking Potential: A Technical Guide to the Research Frontiers of 1-Cyanocycloheptyl Acetate

Introduction

In the vast landscape of chemical entities, there exist molecules of quiet potential, their properties and applications yet to be charted. 1-Cyanocycloheptyl acetate (CAS No. 71172-45-7) is one such compound.[1][2] With the molecular formula C10H15NO2, this molecule combines a seven-membered carbocyclic ring with a cyanohydrin acetate functionality.[1][2][3] While specific literature on this exact structure is notably scarce, the constituent functional groups—the cyanohydrin and the acetate ester—are cornerstones of synthetic and medicinal chemistry.[3] Cyanohydrins are well-established as versatile intermediates for a plethora of valuable molecules, including α-hydroxy acids, α-amino acids, and β-amino alcohols, which are common structural motifs in many active pharmaceutical ingredients (APIs).[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It will not recount established facts about this compound, as there are few to tell. Instead, it serves as a forward-looking technical roadmap, proposing novel and actionable research areas. By deconstructing the molecule into its reactive components and drawing parallels from well-documented chemical principles, we will illuminate a path for future investigation, transforming this data-poor compound into a potential lead for innovation in both medicinal chemistry and materials science.

Part 1: Foundational Chemistry & Proposed Synthesis

A robust research program begins with a reliable supply of the target molecule. Given the absence of a published synthesis for this compound, this section outlines a proposed synthetic route and the necessary characterization protocols.

Physicochemical Profile

A summary of the known and predicted properties of this compound is presented below. These values serve as a baseline for empirical verification upon successful synthesis.

| Property | Value | Source |

| CAS Number | 71172-45-7 | [1][2][7] |

| Molecular Formula | C10H15NO2 | [1][2][3] |

| Molecular Weight | 181.23 g/mol | [1] |

| IUPAC Name | (1-cyanocycloheptyl) acetate | [1][3] |

| Predicted XlogP | 2.0 | [3] |

| Predicted CCS ([M+H]+) | 135.6 Ų | [3] |

Proposed Synthesis of this compound

The most logical approach to synthesizing this compound is a two-step process starting from the readily available cycloheptanone.

Step 1: Formation of 1-Hydroxycycloheptanecarbonitrile (Cyanohydrin Formation)

The initial step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of cycloheptanone. A highly effective and safer alternative to using gaseous hydrogen cyanide is trimethylsilyl cyanide (TMSCN).[4] This reagent reacts with carbonyls in the presence of a catalyst to form a silyl-protected cyanohydrin, which can be easily deprotected.[4]

Step 2: Acetylation of 1-Hydroxycycloheptanecarbonitrile

The resulting cyanohydrin possesses a hydroxyl group that can be readily esterified to the target acetate. Acetic anhydride is a common and efficient reagent for this transformation, often catalyzed by a base like pyridine or an acid.

The overall proposed synthetic workflow is visualized below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

-

Cyanohydrin Formation: To a solution of cycloheptanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N2), add a catalytic amount of a Lewis acid (e.g., ZnI2, 0.05 eq). Cool the mixture to 0 °C. Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS. Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) and stir vigorously for 30 minutes to hydrolyze the silyl ether. Extract the aqueous layer with an organic solvent, dry the combined organic layers over Na2SO4, and concentrate under reduced pressure to yield crude 1-hydroxycycloheptanecarbonitrile.

-

Acetylation: Dissolve the crude cyanohydrin from the previous step in pyridine or dichloromethane. Add acetic anhydride (1.5 eq). Stir the reaction at room temperature for 4-6 hours. Monitor the reaction for the disappearance of the starting material. Upon completion, quench with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO3, and brine. Dry the organic layer and concentrate to yield the crude product. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.

Proposed Physicochemical Characterization

Confirmation of the synthesized product's identity and purity is paramount. The following techniques should be employed:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic peaks for the cycloheptyl protons, a singlet for the methyl group of the acetate, and the absence of the hydroxyl proton from the cyanohydrin precursor. ¹³C NMR should confirm the presence of the nitrile carbon, the ester carbonyl carbon, the quaternary carbon, and the carbons of the cycloheptyl ring.

-

Infrared (IR) Spectroscopy: Key stretches to identify are the C≡N (nitrile) band around 2230-2250 cm⁻¹, the C=O (ester) band around 1740-1750 cm⁻¹, and C-O stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the compound.

Part 2: Potential Research Areas

The true value of this compound lies in its potential as a versatile building block. The following sections outline three promising avenues for research.

Research Area 1: A Novel Scaffold for Medicinal Chemistry

Rationale: The cyanohydrin acetate moiety is a masked α-hydroxy acid, α-amino acid, or β-amino alcohol. The seven-membered cycloheptyl ring is a relatively underexplored scaffold in drug discovery compared to more common five- and six-membered rings. This unique combination could lead to novel compounds with unique pharmacological profiles due to different conformational flexibility and vectoral presentation of functional groups.

Proposed Synthetic Derivatives & Potential Biological Targets:

-

α-Hydroxy-cycloheptylamides and Acids (Anti-inflammatory/Anticancer):

-

Synthetic Path: Mild acidic or basic hydrolysis of the nitrile group can yield an amide, while more vigorous hydrolysis can produce the corresponding α-hydroxy carboxylic acid.

-

Potential Activity: α-Hydroxy acids are known to possess various biological activities. These novel cycloheptyl derivatives could be screened against panels of cancer cell lines or in anti-inflammatory assays.

-

-

1-(Aminomethyl)cycloheptan-1-ol (Neurological & Antiviral Applications):

-

Synthetic Path: Reduction of the nitrile group (e.g., using LiAlH4 or catalytic hydrogenation) yields a primary amine. Subsequent hydrolysis of the acetate group would furnish the target β-amino alcohol.

-

Potential Activity: The β-amino alcohol motif is a key pharmacophore in many drugs. Furthermore, cyanohydrins have been identified as anchoring groups for potent inhibitors of viral proteases, such as the Enterovirus 71 3C protease.[8] This derivative could be a starting point for novel antiviral agents.

-

-

Cycloheptyl α-Amino Acids (Enzyme Inhibitors):

-

Synthetic Path: A Strecker-like synthesis or manipulation of the 1-(aminomethyl)cycloheptan-1-ol could lead to a novel, non-proteinogenic α-amino acid with a cycloheptyl side chain.

-

Potential Activity: These conformationally constrained amino acids could be potent and selective inhibitors of proteases or other enzymes.

-

Caption: Workflow for medicinal chemistry exploration.

Research Area 2: Asymmetric Synthesis & Biocatalysis

Rationale: While this compound itself is achiral, the principles of its synthesis can be extended to prochiral ketones, making enantioselective synthesis a key research area. Biocatalysis offers an environmentally friendly and highly selective method to achieve this.

Proposed Research Directions:

-

Enzymatic Synthesis of Chiral Cyanohydrins:

-

Methodology: Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of cyanide to aldehydes and ketones.[9] Screening a library of (R)- and (S)-selective HNLs with cycloheptanone and a cyanide source could provide an efficient route to enantiopure 1-hydroxycycloheptanecarbonitrile, a direct precursor to chiral derivatives.

-

Significance: This would open the door to stereospecific drug design, as enantiomers often have drastically different biological activities.[10]

-

-

Enzymatic Kinetic Resolution:

-